Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a synthetic organic compound that features a complex structure incorporating a thiazole ring, a pyrrolidinone moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is often synthesized through the cyclization of γ-amino acids or their derivatives.
Coupling Reactions: The thiazole and pyrrolidinone intermediates are then coupled using carbodiimide-mediated coupling reactions to form the core structure.
Esterification: The final step involves esterification with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups in the pyrrolidinone and benzoate moieties can be achieved using hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where the sulfur atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
The thiazole ring is known for its biological activity, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The combination of the thiazole and pyrrolidinone moieties suggests possible applications in the development of new drugs targeting various diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is likely related to its ability to interact with biological macromolecules. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, while the pyrrolidinone moiety can form additional hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate: Unique due to the combination of thiazole and pyrrolidinone moieties.
Thiazole Derivatives: Known for their wide range of biological activities.
Pyrrolidinone Derivatives: Often used in pharmaceuticals for their stability and bioactivity.
Uniqueness
The uniqueness of This compound lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(24)12-4-6-14(7-5-12)21-9-13(8-15(21)22)16(23)20-18-19-11(2)10-26-18/h4-7,10,13H,3,8-9H2,1-2H3,(H,19,20,23) |
InChI Key |
GPPXSAJNHINDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.